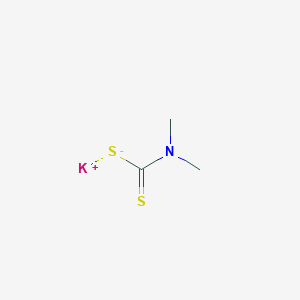

Potassium dimethyldithiocarbamate

Vue d'ensemble

Description

Potassium dimethyldithiocarbamate is an organosulfur compound with the chemical formula C₃H₆KNS₂. It is a broad-spectrum biocide primarily used for the treatment of wastewater. This compound is known for its antimicrobial properties, which inhibit the growth of bacteria and fungi .

Mécanisme D'action

Target of Action

Potassium dimethyldithiocarbamate (PDDC) is a broad-spectrum biocide . Its primary targets are bacteria and fungi . These microorganisms are controlled by PDDC in various applications, particularly in wastewater treatment .

Mode of Action

PDDC inhibits the growth of bacteria and fungi through its antimicrobial activity . It prevents bacterial attachment to surfaces, which may be due to its ability to bind covalently with proteins and form a protective layer on metal surfaces . This interaction with its targets leads to changes in the microbial community, reducing the number of harmful bacteria and fungi.

Biochemical Pathways

It’s known that pddc can form stable complexes with transition metals . This chelating ability has been utilized in numerous applications and could potentially affect various biochemical reactions .

Pharmacokinetics

It’s known that pddc solution decomposes slowly to give hydrogen sulfide and dimethylamine . This decomposition is accelerated by acidification . More research is needed to fully understand the pharmacokinetics of PDDC.

Result of Action

The result of PDDC’s action is the inhibition of bacterial and fungal growth . This leads to a reduction in the number of these microorganisms in the treated environment, such as wastewater systems

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDDC. For example, PDDC solution decomposes slowly to give toxic hydrogen sulfide and dimethylamine, and this decomposition is accelerated by acidification . Therefore, the pH of the environment could potentially influence the action and stability of PDDC. Furthermore, PDDC is used in various environments, such as wastewater systems , where factors like temperature, presence of other chemicals, and microbial community composition could influence its efficacy.

Analyse Biochimique

Biochemical Properties

Potassium dimethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of bacteria and fungi, indicating that it likely interacts with key enzymes and proteins involved in these organisms’ metabolic processes

Cellular Effects

It is known to have antimicrobial activity, suggesting that it can influence cell function in bacteria and fungi

Molecular Mechanism

It is known to bind covalently with proteins, which may inhibit or activate certain enzymes It may also cause changes in gene expression, but this is not yet confirmed

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the metabolic pathways of bacteria and fungi, given its antimicrobial activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium dimethyldithiocarbamate is synthesized by reacting carbon disulfide with dimethylamine in the presence of potassium hydroxide. The reaction typically occurs under alkaline conditions. The general reaction is as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{KOH} \rightarrow \text{K(S}_2\text{CN(CH}_3\text{)}_2) + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production involves metering carbon disulfide, a concentrated potassium hydroxide solution (40%), a concentrated dimethylamine solution (50%), and softened water in specific proportions. The dimethylamine solution is first introduced into a reaction kettle, followed by cooling to 5-20°C. Carbon disulfide and potassium hydroxide are then added, and the reaction proceeds for 100-150 minutes .

Types of Reactions:

Decomposition: this compound decomposes slowly to produce hydrogen sulfide and dimethylamine.

Substitution: The compound can react with aldehydes, nitrides, and hydrides to generate flammable gases.

Common Reagents and Conditions:

Acids: Accelerate the decomposition process.

Oxidizing Agents: Incompatible with the compound, leading to potential hazardous reactions.

Major Products:

Hydrogen Sulfide: A toxic gas produced during decomposition.

Dimethylamine: A byproduct of the decomposition process.

Applications De Recherche Scientifique

Biocidal Applications

Potassium dimethyldithiocarbamate is registered as a broad-spectrum biocide in several regions, including Canada. Its primary applications include:

- Slimicides in Industrial Fluids : It is used to control microbial growth in industrial cooling systems, paper manufacturing, and metalworking fluids. This helps prevent biofouling and maintains the efficiency of these systems .

- Material Preservatives : The compound is effective in preserving materials such as adhesives, paints, and textiles by inhibiting the growth of bacteria and fungi. It is particularly noted for its role in extending the shelf life of various industrial products .

Agricultural Uses

In agriculture, this compound serves as a fungicide. Its applications include:

- Crop Protection : The compound has been evaluated for its effectiveness against various fungal pathogens that affect crops. Its ability to inhibit fungal growth makes it a valuable asset in integrated pest management strategies .

- Soil Treatment : It can be applied to soil to suppress fungal diseases, thus improving crop yield and health .

Pharmaceutical Research

Recent studies have highlighted the potential of this compound in pharmaceutical applications:

- Anticancer Properties : Research indicates that dithiocarbamates can induce apoptosis in cancer cells by inhibiting key enzymes involved in tumor growth. This compound has shown promise in laboratory studies aimed at treating specific types of cancer .

- Tuberculosis Treatment : Some derivatives of dithiocarbamates have been investigated for their ability to inhibit enzymes related to tuberculosis pathogens, suggesting a potential role in treating this disease .

Industrial Applications

The compound's utility extends into various industrial sectors:

- Water Treatment : As an antifoulant, this compound is employed in water purification systems and cooling waters to prevent microbial growth and biofilm formation .

- Metalworking Fluids : It acts as a preservative in metalworking fluids, enhancing their longevity and performance by preventing microbial contamination .

- Vulcanization Accelerators : In rubber manufacturing, it serves as an accelerator during the vulcanization process, improving the quality and durability of rubber products .

Environmental Considerations

While this compound is effective in various applications, environmental safety assessments are crucial:

- Toxicological Studies : Evaluations have identified potential risks associated with occupational exposure to this compound. Studies have shown that high doses can lead to reproductive toxicity and neurotoxic effects in animal models . Regulatory bodies continue to monitor these risks to ensure safe usage practices are followed .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biocide | Slimicides in industrial fluids | Prevents microbial growth |

| Material Preservation | Adhesives, paints, textiles | Extends shelf life |

| Agriculture | Crop protection from fungal pathogens | Improves yield |

| Pharmaceutical Research | Anticancer and tuberculosis treatments | Potential therapeutic benefits |

| Industrial Processes | Water treatment, metalworking fluids | Enhances performance and longevity |

Comparaison Avec Des Composés Similaires

Sodium Dimethyldithiocarbamate: Similar in structure and function, used as a fungicide and rubber chemical precursor.

Zinc Dimethyldithiocarbamate: Known for its use in rubber vulcanization.

Ferric Dimethyldithiocarbamate: Utilized in various industrial applications.

Uniqueness: Potassium dimethyldithiocarbamate is unique due to its specific use in wastewater treatment and its broad-spectrum biocidal properties. Its ability to inhibit bacterial attachment to surfaces and form a protective layer on metal surfaces distinguishes it from other dithiocarbamates .

Propriétés

Numéro CAS |

128-03-0 |

|---|---|

Formule moléculaire |

C3H7KNS2 |

Poids moléculaire |

160.33 g/mol |

Nom IUPAC |

potassium;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |

Clé InChI |

CCPXJWCBSIZVGZ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)[S-].[K+] |

SMILES isomérique |

CN(C)C(=S)[S-].[K+] |

SMILES canonique |

CN(C)C(=S)S.[K] |

Point d'ébullition |

212 °F |

Color/Form |

Clear, colorless liquid |

Densité |

Specific gravity= 1.02 g/cu cm (Water = 1) |

Key on ui other cas no. |

128-03-0 |

Description physique |

Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid. |

Pictogrammes |

Environmental Hazard |

Synonymes |

Busan 85 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Potassium dimethyldithiocarbamate highlighted in the research?

A1: The research primarily focuses on this compound's application as an algaecide. In a study comparing various substances for controlling algae in cooling pad systems, this compound (referred to as MBC-325) demonstrated significant efficacy in inhibiting algal growth. [] Notably, when used in combination with an alkyl dimethyl benzylammonium chloride compound (WTB-28), this compound provided almost complete algae control for a significant portion of the experimental period. []

Q2: Can you elaborate on the production process of this compound as described in the research?

A2: The research outlines a specific production method for this compound involving a controlled reaction within a specialized device. [] The key steps include:

Q3: Are there any insights into the mechanism of action of this compound against algae?

A3: While the research highlights the efficacy of this compound as an algaecide, it doesn't delve into the specific mechanism of action against algae. [] Further research is needed to elucidate the precise biochemical interactions responsible for its algicidal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.